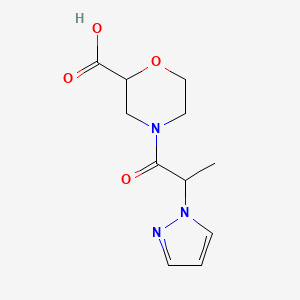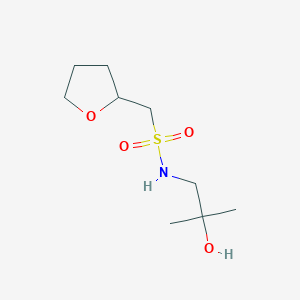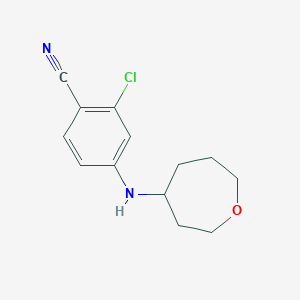
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has a unique structure that makes it an interesting target for synthesis and research.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by interfering with the synthesis of bacterial and fungal cell walls. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole has a low toxicity profile and is well-tolerated in vivo. This compound has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been shown to exhibit good solubility in water and organic solvents, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various strains of bacteria and fungi, making it a useful tool for studying the mechanisms of bacterial and fungal infections. However, one of the limitations of using this compound is its relatively low potency compared to other antimicrobial agents. This may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of infectious and inflammatory diseases. Another area of research is the exploration of the potential applications of this compound in agriculture, including its use as a pesticide or fungicide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole can be achieved through several methods. One of the most common methods involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1,4-dichlorobutane in the presence of a base such as potassium carbonate. The reaction can be carried out in various solvents such as dimethyl sulfoxide, dimethylformamide, or acetonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, including temperature, time, and the ratio of reactants.
Applications De Recherche Scientifique
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antimicrobial activity against various strains of bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S2/c1-6-9-10-7(12-6)11-5-3-2-4-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFUZDTOKMRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobutylsulfanyl)-5-methyl-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)
![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
